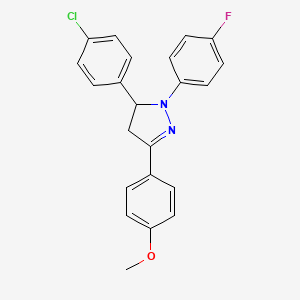
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a synthetic compound known for its potential applications in various scientific fields. Characterized by its unique combination of a chlorophenyl, fluorophenyl, and methoxyphenyl group linked to a dihydropyrazole core, this compound garners interest due to its distinct structural properties and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can be achieved through multiple pathways, typically starting from respective substituted benzaldehydes, phenylhydrazine, and an appropriate dicarbonyl compound. A common approach involves a condensation reaction under reflux conditions, often facilitated by catalysts such as glacial acetic acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the process is scaled up by optimizing the reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly employed to enhance reproducibility and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: The compound 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes several types of chemical reactions including:
Oxidation: Introduction of oxygen can transform the dihydropyrazole ring to a pyrazole.
Reduction: Selective reduction can affect substituents on the benzene rings or the dihydropyrazole ring.
Substitution: Halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Major Products Formed: Depending on the reaction conditions, products can range from fully oxidized pyrazole derivatives to substituted dihydropyrazole variants, showcasing versatile reactivity.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole finds applications across several scientific domains:
Chemistry: Used as a precursor or intermediate in synthetic organic chemistry, particularly in the formation of heterocyclic compounds.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a chemical building block in the synthesis of complex molecules.
Mécanisme D'action
The specific mechanism by which 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole exerts its effects is largely dependent on its application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating biochemical pathways to produce a therapeutic effect. For instance, the presence of both electron-donating and withdrawing groups on the aromatic rings influences the compound's binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,3,5-Triarylpyrazoles
1-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
5-phenyl-3-(4-methoxyphenyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
By diving into the details of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, we've just scratched the surface of this compound's intriguing properties and potential applications. It's a molecule with much to offer across the scientific spectrum.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O/c1-27-20-12-4-15(5-13-20)21-14-22(16-2-6-17(23)7-3-16)26(25-21)19-10-8-18(24)9-11-19/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCUVGVGHBZHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















